Fenticonazole Impurity D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

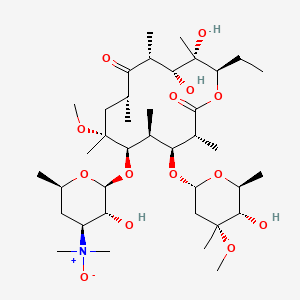

Fenticonazole Impurity D, also known as (RS)-1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenyl sulfanyl)benzyl]imidazolium nitrate, is a compound related to Fenticonazole . It has a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 .

Synthesis Analysis

A stability-indicating ultra-fast liquid chromatographic method was developed for the determination of fenticonazole and its related substances in pharmaceutical formulations . Chromatographic separation was achieved on a C18 column under gradient elution using a mixture of 85% phosphoric acid solution adjusted to pH 3.0 using triethyamine and acetonitrile .

Molecular Structure Analysis

The molecular structure of Fenticonazole Impurity D is complex, with a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 . The structure includes dichlorophenyl, hydroxyethyl, phenyl sulfanyl, and benzyl groups .

Chemical Reactions Analysis

Fenticonazole and its related substances were subjected to different stress conditions like hydrolysis (acid, alkaline, and neutral), oxidation, photolysis, and thermal degradation . A minor degradation was observed during oxidative hydrolysis .

Physical And Chemical Properties Analysis

Fenticonazole Impurity D is a neat matrix with a flash point of 5.0 . It should be stored at a temperature of 2-8°C in a fridge or cold room .

科学研究应用

Analytical Techniques for Fenticonazole Impurities

Fenticonazole, an antifungal agent, contains stereogenic centers and is used as a racemic mixture. Among its impurities, the focus on Fenticonazole Impurity D is significant. Analytical techniques such as high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) are employed for quality control and simultaneous determination of fenticonazole and its impurities, including Impurity D. The use of RP-8 columns and specific buffers in HPLC, and trimethyl-β-cyclodextrin in HPCE, allows effective separation and quantification of these impurities (Quaglia et al., 2001).

Stability and Degradation Studies

The stability of fenticonazole under various stress conditions, including oxidation, is crucial for its effectiveness. The degradation behavior of fenticonazole, including Impurity D, has been elucidated using LC-MS/MS. This understanding helps in the development of stability-indicating assays and informs preformulation studies. It's notable that the combination of water-soluble and fat-soluble antioxidants provides optimal protection against autooxidation, which is essential for maintaining the integrity of fenticonazole and its impurities in pharmaceutical formulations (Noaman et al., 2016).

Antifungal and Antibacterial Applications

Fenticonazole, including its impurities, has a broad spectrum of antimycotic activity against various pathogens. Its mechanism involves inhibition of protease acid secretion, damage to cytoplasmic membranes, and blocking cytochrome oxidases and peroxidases. This broad spectrum of activity, including against bacteria commonly associated with superinfected fungal infections, makes fenticonazole a potential candidate for treating mixed infections (Veraldi & Milani, 2012).

Chiral Discrimination and Biological Activity

The chirality of fenticonazole, including its impurities, is another area of research. The enantiomers of fenticonazole have been separated using HPLC and CE, with the chiral stationary phase and cyclodextrin derivatives being critical for this separation. The biological activity of each enantiomer, including Impurity D, is evaluated against various fungal strains, demonstrating the importance of understanding the stereochemical aspects in the efficacy of fenticonazole (Quaglia et al., 2002).

安全和危害

属性

CAS 编号 |

1313397-05-5 |

|---|---|

产品名称 |

Fenticonazole Impurity D |

分子式 |

C24H21Cl2N2OS NO3 |

分子量 |

518.42 |

外观 |

Off-White to Pale Yellow Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)